molecular formula C9H17NO2 B1435020 Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate CAS No. 1934880-74-6

Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate

Cat. No.: B1435020
CAS No.: 1934880-74-6
M. Wt: 171.24 g/mol
InChI Key: IGSVMJTVUDBNBZ-UHFFFAOYSA-N
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Description

Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound is characterized by a cyclobutane ring substituted with an amino group and an ethyl ester group, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,3-dimethylcyclobutanone with ethylamine in the presence of a suitable catalyst can yield the desired product. The reaction typically requires heating and may involve solvents such as ethanol or methanol to facilitate the process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-amino-3-oxocyclobutane-1-carboxylate: Similar structure but with a keto group instead of a dimethyl group.

    1-ethyl-3-(3-dimethylaminopropyl)carbodiimide: Contains a carbodiimide group, used in peptide synthesis.

Uniqueness

Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of novel compounds and in research applications where specific structural features are required.

Properties

IUPAC Name

ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-4-12-7(11)9(10)5-8(2,3)6-9/h4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSVMJTVUDBNBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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